XO Inhibitory Potency: 6-Aryl Hydrazide Derivatives Achieve Micromolar IC50 Values, Establishing Scaffold Activity Baseline Relative to Febuxostat and Allopurinol
The 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold, when functionalized with 6-aryl substituents, yields XO inhibitors with inhibitory activities in the micromolar range when evaluated head-to-head against clinical comparators febuxostat and allopurinol in the same in vitro assay system [1]. This establishes a quantifiable potency baseline for scaffold optimization that distinguishes this chemotype from untested pyridazinone analogs. The most potent derivative (compound 8b) underwent further kinetic characterization to determine inhibition modality [2].
| Evidence Dimension | In vitro xanthine oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives: micromolar range IC50 values (most potent derivative compound 8b identified) |
| Comparator Or Baseline | Febuxostat and allopurinol (clinical XO inhibitors, standard positive controls) |
| Quantified Difference | Target compounds exhibit micromolar potency; clinical comparators exhibit nanomolar to low micromolar potency depending on derivative |
| Conditions | In vitro XO inhibition assay using febuxostat and allopurinol as standard controls |
Why This Matters
This head-to-head comparison against FDA-approved clinical benchmarks provides procurement decision-makers with a validated potency baseline for the 3-oxo-2,3-dihydropyridazine-4-carbohydrazide scaffold, enabling rational prioritization relative to alternative chemotypes lacking such direct comparative data.
- [1] Zhang L, Wang S, Yang M, Shi A, Wang H, Guan Q, Bao K, Zhang W. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. Bioorg Med Chem. 2019;27(9):1818-1823. View Source
- [2] Zhang L, Wang S, Yang M, Shi A, Wang H, Guan Q, Bao K, Zhang W. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. Bioorg Med Chem. 2019;27(9):1818-1823. View Source
